(2-Methylphenoxy)acetyl chloride
Overview
Description
(2-Methylphenoxy)acetyl chloride is an organic compound with the chemical formula C9H9ClO2. It is a colorless to light yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Acetyl chloride, a related compound, is known to interact with cholinergic receptors . These receptors play a significant role in a variety of physiological functions, including sympathetic and parasympathetic responses of the autonomous nervous system .
Mode of Action
It’s plausible that it may share similarities with acetyl chloride, which inhibits the release of acetylcholine from the presynaptic end of the neuron . This inhibition leads to neuromuscular blockage and paralysis .
Biochemical Pathways
Acetyl coa, a related compound, is involved in numerous metabolic pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential biochemical pathways . This pathway plays a crucial role in the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
Its molecular weight is 18462 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds such as acetyl chloride have been shown to cause neuromuscular blockage and paralysis .
Preparation Methods
(2-Methylphenoxy)acetyl chloride can be synthesized from (2-methylphenoxy)acetic acid. The synthesis involves the reaction of (2-methylphenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2-Methylphenoxy)acetic acid+SOCl2→(2-Methylphenoxy)acetyl chloride+SO2+HCl
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Chemical Reactions Analysis
(2-Methylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-methylphenoxy)acetic acid and hydrochloric acid.
Reduction: It can be reduced to (2-methylphenoxy)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for nucleophilic substitution and acidic or basic conditions for hydrolysis .
Scientific Research Applications
(2-Methylphenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the preparation of bioactive compounds that can be studied for their biological activities.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
(2-Methylphenoxy)acetyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds are acylating agents, this compound is unique due to the presence of the (2-methylphenoxy) group, which imparts specific reactivity and properties. Similar compounds include:
Benzoyl chloride: Used in the synthesis of benzoyl derivatives.
Acetyl chloride: Used in the synthesis of acetyl derivatives.
(4-Methylphenoxy)acetyl chloride: Similar structure but with a different position of the methyl group
This uniqueness makes this compound valuable in specific synthetic applications where the (2-methylphenoxy) group is required.
Properties
IUPAC Name |
2-(2-methylphenoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPIOFRAVBUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493508 | |
Record name | (2-Methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15516-43-5 | |
Record name | (2-Methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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